molecular formula C13H14Cl2N2O2 B14324500 N-[2-(6,7-Dichloro-5-methoxy-1H-indol-3-yl)ethyl]acetamide CAS No. 105630-39-5

N-[2-(6,7-Dichloro-5-methoxy-1H-indol-3-yl)ethyl]acetamide

Cat. No.: B14324500
CAS No.: 105630-39-5
M. Wt: 301.16 g/mol
InChI Key: DZLBOVWEGXGGGL-UHFFFAOYSA-N
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Description

N-[2-(6,7-Dichloro-5-methoxy-1H-indol-3-yl)ethyl]acetamide is a compound belonging to the class of organic compounds known as indoles. Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, medicine, and industry .

Preparation Methods

The synthesis of N-[2-(6,7-Dichloro-5-methoxy-1H-indol-3-yl)ethyl]acetamide typically involves multiple steps starting from 5-methoxyindole-2-carboxylic acid. The synthetic route includes the following steps :

    Starting Material: 5-methoxyindole-2-carboxylic acid.

    Reagents and Conditions: The synthesis involves the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to form the intermediate tricyclic indole.

    Final Steps: The intermediate is then subjected to further reactions to obtain the final product, this compound.

Chemical Reactions Analysis

N-[2-(6,7-Dichloro-5-methoxy-1H-indol-3-yl)ethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution due to the presence of the indole ring. Common reagents include halogens and nitrating agents.

Scientific Research Applications

N-[2-(6,7-Dichloro-5-methoxy-1H-indol-3-yl)ethyl]acetamide has several scientific research applications :

    Chemistry: It is used as a precursor in the synthesis of other indole derivatives.

    Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.

    Industry: The compound is used in the development of new materials and as a chemical intermediate in industrial processes.

Mechanism of Action

The mechanism of action of N-[2-(6,7-Dichloro-5-methoxy-1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways . The indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological processes. The compound’s effects are mediated through its interaction with enzymes and receptors, leading to changes in cellular functions.

Comparison with Similar Compounds

N-[2-(6,7-Dichloro-5-methoxy-1H-indol-3-yl)ethyl]acetamide can be compared with other indole derivatives such as :

    Melatonin (N-acetyl-5-methoxytryptamine): Both compounds share the indole ring structure, but melatonin is primarily known for its role in regulating sleep.

    Serotonin (5-hydroxytryptamine): Another indole derivative, serotonin, is a neurotransmitter involved in mood regulation.

    Indole-3-acetic acid: A plant hormone that plays a role in plant growth and development.

This compound is unique due to its specific chemical structure and potential biological activities, making it a valuable compound for further research and development.

Properties

CAS No.

105630-39-5

Molecular Formula

C13H14Cl2N2O2

Molecular Weight

301.16 g/mol

IUPAC Name

N-[2-(6,7-dichloro-5-methoxy-1H-indol-3-yl)ethyl]acetamide

InChI

InChI=1S/C13H14Cl2N2O2/c1-7(18)16-4-3-8-6-17-13-9(8)5-10(19-2)11(14)12(13)15/h5-6,17H,3-4H2,1-2H3,(H,16,18)

InChI Key

DZLBOVWEGXGGGL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCC1=CNC2=C(C(=C(C=C12)OC)Cl)Cl

Origin of Product

United States

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